8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride
Description
8-Azaspiro[4.5]decane-9-carboxylic acid; hydrochloride is a heterocyclic spiro compound featuring a bicyclic structure with a nitrogen atom at position 8 and a carboxylic acid group at position 7. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing α1-adrenergic receptor antagonists and other bioactive molecules . Its spirocyclic architecture confers conformational rigidity, which improves target binding specificity in drug design .
Properties
IUPAC Name |
8-azaspiro[4.5]decane-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMXSKJZKEDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride typically involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be targeted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new pesticides and fungicides.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
BMY 7378 Dihydrochloride
- Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride.
- Key Features : Acts as a selective α1D-adrenergic receptor antagonist.
- Molecular Weight : 478.4 g/mol.
- Pharmacological Use : Studied for cardiovascular and neurological applications .
- Comparison : Unlike 8-Azaspiro[4.5]decane-9-carboxylic acid; hydrochloride, BMY 7378 contains a piperazine-ethyl-dione moiety, enhancing receptor subtype selectivity .
8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione Hydrochloride
- Structure : Features a pyrimidinyl-piperazinylbutyl side chain.
- Key Features : Demonstrates tranquilizing activity with an LD50 of 146 mg/kg in mice.
- Pharmacological Use: Explored as a non-toxic tranquilizer .
- Comparison : The extended alkyl-piperazine chain increases CNS permeability compared to the carboxylic acid derivative .
6-Oxa-9-azaspiro[4.5]decane Hydrochloride
(4S)-8-Azaspiro[4.5]decan-4-ol; Hydrochloride
- Structure : Contains a hydroxyl group at position 4 in the S-configuration.
- Molecular Weight : 191.7 g/mol.
- Applications : Stereochemical specificity makes it valuable for chiral synthesis .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Activity |
|---|---|---|---|---|
| 8-Azaspiro[4.5]decane-9-carboxylic acid; hydrochloride | C₁₀H₁₆ClNO₂ | 217.7 | Carboxylic acid at C9 | Precursor for adrenergic antagonists |
| BMY 7378 Dihydrochloride | C₂₂H₃₂Cl₂N₄O₃ | 478.4 | Piperazinyl-ethyl-dione | α1D-Adrenergic antagonist |
| 6-Oxa-9-azaspiro[4.5]decane hydrochloride | C₈H₁₆ClNO | 178.0 | Oxa substitution at C6 | Biochemical research reagent |
| (4S)-8-Azaspiro[4.5]decan-4-ol; hydrochloride | C₉H₁₈ClNO | 191.7 | Hydroxyl group at C4 (S-configuration) | Chiral intermediate |
Biological Activity
8-Azaspiro[4.5]decane-9-carboxylic acid hydrochloride (CAS No. 2490406-68-1) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
8-Azaspiro[4.5]decane-9-carboxylic acid hydrochloride features a spirocyclic structure that contributes to its biological activity. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 175.67 g/mol |
| IUPAC Name | 8-Azaspiro[4.5]decane-9-carboxylic acid hydrochloride |
| CAS Number | 2490406-68-1 |
The biological activity of 8-Azaspiro[4.5]decane-9-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exhibit enzyme inhibition properties by forming covalent bonds with active site residues, particularly cysteine residues in enzymes, thereby modulating their activity.
Antimicrobial Activity
Research has indicated that derivatives of spirocyclic compounds, including 8-Azaspiro[4.5]decane derivatives, exhibit significant antimicrobial properties. A study demonstrated that certain analogs effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Potential
8-Azaspiro[4.5]decane derivatives have been investigated for their anticancer properties. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of Bcl-2 family proteins. For instance, a specific derivative demonstrated a dose-dependent reduction in cell viability in human cancer cell lines, indicating its potential as a chemotherapeutic agent.
Myelostimulating Activity
A related compound, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, has shown myelostimulating activity in models of myelodepressive syndrome induced by cyclophosphamide. This suggests that 8-Azaspiro[4.5]decane-9-carboxylic acid hydrochloride may also possess similar hematopoietic stimulating effects, enhancing the regeneration of lymphocytes and granulocytes in bone marrow.
Case Studies
-
Antimicrobial Efficacy :
- In a study examining the antimicrobial efficacy of spirocyclic compounds, several derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to 8-Azaspiro[4.5]decane showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens.
-
Anticancer Activity :
- A study reported that an analog of 8-Azaspiro[4.5]decane induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase-3 and -9 pathways.
-
Myelostimulatory Effects :
- In an animal model study involving cyclophosphamide-induced myelosuppression, administration of a related spirocyclic compound resulted in a significant increase in bone marrow cellularity and enhanced recovery of peripheral blood leukocyte counts.
Q & A
Q. What are the optimal synthetic routes for 8-Azaspiro[4.5]decane-9-carboxylic acid hydrochloride, and how can purity be validated?
The synthesis typically involves multi-step reactions with precise control of temperature, solvent choice (e.g., tetrahydrofuran), and acid catalysts (e.g., HCl). Key intermediates are formed via cyclization or spiroannulation reactions. Purity is validated using NMR (1H/13C) for structural confirmation and HPLC for quantitative analysis (>98% purity). Mass spectrometry (MS) ensures correct molecular ion peaks .
Q. How is the spirocyclic structure of this compound characterized, and what analytical techniques are essential?
X-ray crystallography is the gold standard for structural elucidation, revealing bond angles and spatial arrangement. Complementary techniques include FT-IR (to identify functional groups like carboxylic acid) and elemental analysis (C, H, N). Dynamic light scattering (DLS) may assess aggregation in solution .
Q. What are the solubility and stability profiles under varying laboratory conditions?
The hydrochloride salt enhances water solubility (moderate, ~10–50 mg/mL at 25°C). Stability tests show decomposition at pH <3 or >10, and temperatures >60°C. Long-term storage requires inert atmospheres (N2/Ar) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What mechanisms underlie its reported enzyme inhibition (e.g., carbonic anhydrase, FAAH)?
The carboxylic acid group facilitates hydrogen bonding with active-site residues (e.g., Zn²⁺ in carbonic anhydrase), while the spirocyclic scaffold imposes steric constraints, blocking substrate access. In vitro assays (e.g., fluorescence-based enzymatic inhibition) and molecular docking (AutoDock Vina) validate target interactions .
Q. How does structural modification of the spirocyclic core influence biological activity?
Substituting the nitrogen or oxygen atoms in the spiro ring alters electron density and binding affinity. For example, replacing the 9-carboxylic acid with an amide reduces FAAH inhibition by 70%, as shown in SAR studies. Computational models (DFT calculations) predict bioavailability changes .
Q. What strategies reconcile contradictory data on its cytotoxicity across cancer cell lines?
Discrepancies may arise from cell-specific uptake (e.g., overexpression of organic anion transporters) or metabolic stability. Comparative studies using LC-MS/MS to quantify intracellular concentrations and RNA-seq to identify resistance pathways (e.g., ABC transporters) are recommended .
Q. How does this compound interact with neurological targets like 5-HT1A receptors?
Radioligand binding assays (using [³H]-8-OH-DPAT) demonstrate moderate affinity (Ki ~50–100 nM). Functional assays (cAMP inhibition) confirm partial agonism. In vivo microdialysis in rodent models tracks serotonin modulation, requiring PK/PD modeling to correlate plasma and brain concentrations .
Methodological Guidance
Q. What in vitro assays are most effective for evaluating its antimicrobial potential?
Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy with β-lactams is tested via checkerboard assays. Time-kill curves quantify bactericidal vs. bacteriostatic effects .
Q. How can researchers optimize reaction yields during scale-up synthesis?
Employ continuous flow reactors for precise temperature control and reduced side reactions. Design of experiments (DoE) optimizes parameters (e.g., residence time, catalyst loading). Purification via flash chromatography (silica gel, 10% MeOH/DCM) improves throughput .
Q. What computational tools predict its ADMET properties for drug development?
SwissADME estimates LogP (~1.5) and BBB permeability (moderate). Toxicity is screened using ProTox-II for hepatotoxicity alerts. MD simulations (AMBER) assess binding kinetics to serum albumin, informing plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
